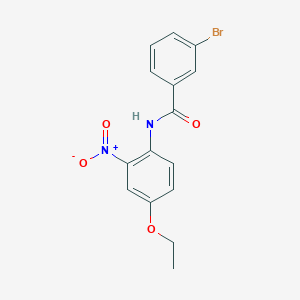
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound used in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
化学反应分析
Types of Reactions
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide.
Oxidation: The major product is 3-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.
科学研究应用
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological molecules.
Industry: Utilized in material science for developing new materials with specific properties.
作用机制
The mechanism by which 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 3-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
- 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide
- 3-bromo-N-(4-ethoxy-2-nitrophenyl)acetamide
Uniqueness
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. The ethoxy group also contributes to its solubility and interaction with other molecules, making it a versatile compound for various applications.
生物活性
3-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN2O3. The presence of bromine, ethoxy, and nitro groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or interfere with metabolic processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the bromine or nitro substituents significantly affect the compound's potency.
| Substituent Change | Effect on Activity |
|---|---|
| Bromine to Iodine | Increased lipophilicity but reduced potency |
| Nitro group position change | Loss of activity |
| Ethoxy group removal | Decreased solubility and bioavailability |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group was particularly noted for enhancing potency against multidrug-resistant (MDR) cancer cells .
- Antimicrobial Properties : Research indicated that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Inflammatory Response Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
属性
IUPAC Name |
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXKWFUAYHCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














